molecular formula C15H10N2O3 B2565809 4-hydroxy-3-[(1E)-[(pyridin-3-yl)imino]methyl]-2H-chromen-2-one CAS No. 304685-63-0

4-hydroxy-3-[(1E)-[(pyridin-3-yl)imino]methyl]-2H-chromen-2-one

Cat. No.: B2565809
CAS No.: 304685-63-0
M. Wt: 266.256
InChI Key: SZSBFKKJKKYCBQ-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-3-[(1E)-[(pyridin-3-yl)imino]methyl]-2H-chromen-2-one is a compound that belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group, a pyridinyl imino group, and a chromenone structure, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-[(1E)-[(pyridin-3-yl)imino]methyl]-2H-chromen-2-one typically involves the condensation of 4-hydroxycoumarin with pyridine-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-[(1E)-[(pyridin-3-yl)imino]methyl]-2H-chromen-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-hydroxy-3-[(1E)-[(pyridin-3-yl)imino]methyl]-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-hydroxy-3-[(1E)-[(pyridin-3-yl)imino]methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and development .

Properties

IUPAC Name

4-hydroxy-3-(pyridin-3-yliminomethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-14-11-5-1-2-6-13(11)20-15(19)12(14)9-17-10-4-3-7-16-8-10/h1-9,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSBFKKJKKYCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CN=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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